7-benzyl-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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Overview
Description
7-benzyl-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development .
Preparation Methods
The synthesis of 7-benzyl-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with suitable reagents . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promising activities as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, it has been investigated for its potential as an enzyme inhibitor and antioxidant . In the industrial sector, this compound may be used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-benzyl-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes, which can lead to the disruption of key biological processes . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
Compared to other similar compounds, 7-benzyl-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one stands out due to its unique structural features and diverse pharmacological activities . Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share some structural similarities but may differ in their specific biological activities and applications .
Properties
Molecular Formula |
C18H14N4OS |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
7-benzyl-3-(4-methylphenyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C18H14N4OS/c1-12-7-9-14(10-8-12)16-17(23)22-18(20-19-16)24-15(21-22)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
KBMLVHRRFKVARH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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